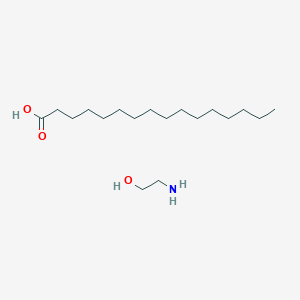
(2-Hydroxyethyl)ammonium palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium palmitate, also known as hexadecanoic acid, compd. with 2-aminoethanol (1:1), is a compound formed by the reaction of palmitic acid with 2-aminoethanol.
Preparation Methods
(2-Hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with 2-aminoethanol. The reaction typically involves heating the mixture to facilitate the formation of the ionic liquid. The process can be summarized as follows:
Synthetic Route:
Chemical Reactions Analysis
(2-Hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
(2-Hydroxyethyl)ammonium palmitate has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential use in medical applications.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium palmitate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can facilitate specific reactions and processes due to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
(2-Hydroxyethyl)ammonium palmitate can be compared with other similar compounds, such as:
Bisthis compound: Another ionic liquid with similar properties but different molecular structure.
Tristhis compound: A compound with three hydroxyethyl groups, offering different chemical and physical properties.
Other Fatty Acid-Based Ionic Liquids: Compounds formed by the reaction of fatty acids with various amines, each with unique properties and applications
Properties
CAS No. |
2210-62-0 |
|---|---|
Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-aminoethanol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);4H,1-3H2 |
InChI Key |
AXAURZWPEBQDNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


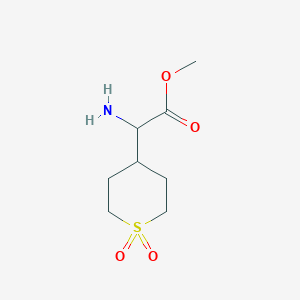
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)
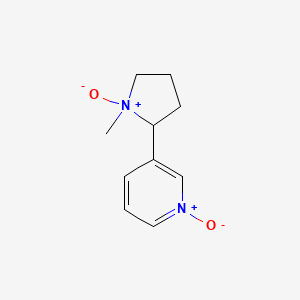
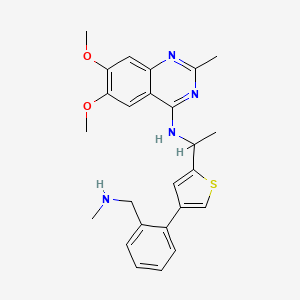
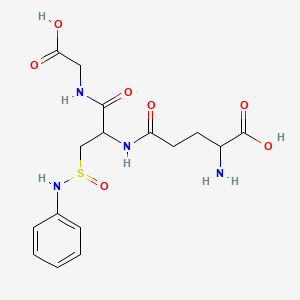
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)

![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)
![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)
![6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)
![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
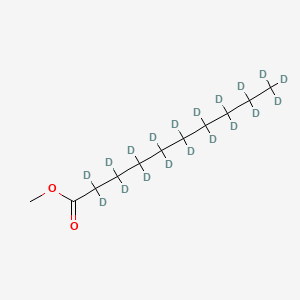
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
